molecular formula C11H11NO2 B2380473 6-Methoxy-4-methyl-1H-indole-2-carbaldehyde CAS No. 2287317-56-8

6-Methoxy-4-methyl-1H-indole-2-carbaldehyde

Cat. No.: B2380473
CAS No.: 2287317-56-8
M. Wt: 189.214
InChI Key: QHQFBAPACRYCPZ-UHFFFAOYSA-N
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Description

Historical Context and Development in Indole Chemistry

Indole chemistry originated in the mid-19th century with the isolation of indole from indigo dye by Adolf von Baeyer. The Fischer indole synthesis, developed in 1883, became a cornerstone for synthesizing indole derivatives, including substituted carbaldehydes. The specific synthesis of 6-methoxy-4-methyl-1H-indole-2-carbaldehyde builds on modifications of this method, often involving Vilsmeier-Haack formylation or palladium-catalyzed cross-coupling reactions to introduce substituents. For example, Patent CN102786460A details a Vilsmeier reagent-based approach to synthesize structurally related indole-3-carboxaldehydes, while PubChem entries highlight the use of optimized Fischer indole protocols for similar compounds.

Nomenclature and Classification Systems

The IUPAC name This compound systematically describes the compound’s structure:

  • Indole backbone : A bicyclic system comprising a benzene ring fused to a pyrrole ring.
  • Substituents :
    • Methoxy (-OCH$$3$$) at position 6
    • Methyl (-CH$$3$$) at position 4
    • Aldehyde (-CHO) at position 2.

The compound is classified under the broader category of heterocyclic aldehydes and falls within the subclass of substituted indoles. Its SMILES notation, COc1cc(C)c2c(c1)[nH]c(c2)C=O, encodes the connectivity and functional groups.

Table 1: Key Structural and Nomenclature Data

Property Value Source
IUPAC Name This compound
Molecular Formula $$ \text{C}{11}\text{H}{11}\text{NO}_2 $$
Molecular Weight 189.21 g/mol
CAS Registry Number 2287317-56-8
SMILES COc1cc(C)c2c(c1)[nH]c(c2)C=O

Position in Heterocyclic Chemistry

As a heterocyclic compound, this compound exhibits dual reactivity:

  • Aromatic electrophilic substitution : The indole ring undergoes reactions preferentially at position 3 due to electron-richness, but substituents like methoxy and methyl direct further functionalization.
  • Aldehyde reactivity : The formyl group at position 2 participates in condensations, reductions, and nucleophilic additions, enabling the synthesis of secondary amines, alcohols, and Schiff bases.

For instance, the aldehyde group can be reduced to a hydroxymethyl derivative using sodium borohydride or oxidized to a carboxylic acid under strong conditions. These transformations are critical for developing pharmacologically active molecules, as seen in studies on indole-2-carboxaldehyde derivatives with antioxidant and anticancer properties.

Significance in Substituted Indole Research

Substituted indoles like this compound are pivotal in drug discovery due to their bioisosteric resemblance to endogenous molecules. Key research areas include:

  • Anticancer agents : Indole derivatives inhibit kinases and modulate apoptosis pathways.
  • Antimicrobial scaffolds : The methoxy and methyl groups enhance lipophilicity, improving membrane penetration.
  • Synthetic intermediates : The aldehyde group serves as a handle for constructing complex molecules, such as indole-2-carboxamides or hydrazones.

For example, PubChem data for related compounds (e.g., 6-chloro-5-methoxy-3-methyl-1H-indole-2-carbaldehyde) highlight their investigation in preclinical models for inflammation and cancer. Additionally, the carboxylic acid derivative (6-methoxy-4-methyl-1H-indole-2-carboxylic acid) has been synthesized for structure-activity relationship studies.

Properties

IUPAC Name

6-methoxy-4-methyl-1H-indole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-7-3-9(14-2)5-11-10(7)4-8(6-13)12-11/h3-6,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHQFBAPACRYCPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C=C(N2)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-4-methyl-1H-indole-2-carbaldehyde typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. The process generally starts with the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst. For this compound, the starting materials would include 6-methoxy-4-methylphenylhydrazine and an appropriate aldehyde.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the Fischer indole synthesis, utilizing continuous flow reactors to enhance yield and efficiency. The reaction conditions are carefully controlled to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 6-Methoxy-4-methyl-1H-indole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3rd position, using reagents like halogens or nitrating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: 6-Methoxy-4-methyl-1H-indole-2-carboxylic acid.

    Reduction: 6-Methoxy-4-methyl-1H-indole-2-methanol.

    Substitution: 3-Bromo-6-methoxy-4-methyl-1H-indole-2-carbaldehyde.

Scientific Research Applications

Antimicrobial Properties

Recent studies have indicated that derivatives of indole compounds, including 6-methoxy-4-methyl-1H-indole-2-carbaldehyde, possess notable antimicrobial properties. A case study explored the synthesis of novel indole derivatives and their biological evaluation against various bacterial strains. The results demonstrated significant antibacterial activity, particularly against resistant strains, suggesting that these compounds could serve as lead structures for new antibiotics .

Antifungal Activity

The compound has also been investigated for its antifungal properties. Research highlighted the production and characterization of antifungal metabolites from bacterial sources, which included indole derivatives like this compound. The study utilized response surface methodology to optimize conditions for enhanced production and demonstrated that certain derivatives exhibited effective antifungal activity against common pathogens .

Cancer Research

Indole derivatives are known to play a role in cancer research due to their ability to interact with biological targets involved in tumorigenesis. The molecular docking studies conducted on various indole compounds have revealed their potential as inhibitors of key enzymes such as DNA gyrase, which is crucial for bacterial DNA replication and a target for antibiotic therapy. This suggests that this compound could be further explored for its anticancer properties .

Neuroprotective Effects

There is emerging evidence that certain indole compounds may exhibit neuroprotective effects. Studies have suggested that modifications in the indole structure can enhance neuroprotective activity against neurodegenerative diseases. The potential mechanisms involve modulation of neurotransmitter systems and reduction of oxidative stress .

Table: Summary of Applications

Application AreaDescriptionKey Findings
Antimicrobial ActivityEffective against various bacteria and fungiSignificant inhibition observed against resistant strains
Antifungal ActivityProduction from bacterial sources exhibiting antifungal propertiesOptimized conditions led to increased production
Cancer ResearchPotential as inhibitors of enzymes involved in tumorigenesisMolecular docking studies indicate promising interactions
Neuroprotective EffectsModulation of neurotransmitter systems and oxidative stress reductionEmerging evidence supporting neuroprotective roles

Case Studies

  • Antimicrobial Evaluation : A study synthesized a series of indole derivatives and evaluated their antibacterial activity using the agar diffusion method. The results indicated that specific compounds exhibited zones of inhibition comparable to standard antibiotics, highlighting their potential as new antimicrobial agents .
  • Optimization of Antifungal Production : Research focused on optimizing the production of antifungal metabolites from Bacillus species using statistical methodologies. The findings showed a significant increase in metabolite yield when conditions were finely tuned, underscoring the importance of chemical optimization in bioprocesses .
  • Molecular Docking Studies : Several studies employed molecular docking techniques to evaluate the binding affinities of indole derivatives with target proteins involved in cancer pathways. These studies provided insights into how structural modifications could enhance therapeutic efficacy .

Mechanism of Action

The mechanism of action of 6-Methoxy-4-methyl-1H-indole-2-carbaldehyde in biological systems involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Solubility

  • Aldehyde vs. Carboxylic Acid : The aldehyde group in the target compound enables nucleophilic reactions (e.g., Schiff base formation), whereas carboxylic acid derivatives (e.g., 7-Methoxy-1H-indole-3-carboxylic acid) are more acidic and prone to salt formation .
  • Halogen vs.
  • Methoxy Positioning : Methoxy groups at C6 (target compound) vs. C4 (6-Bromo-4-methoxy-1H-indole-3-carbaldehyde) influence electronic distribution and steric hindrance, affecting synthetic accessibility .

Biological Activity

6-Methoxy-4-methyl-1H-indole-2-carbaldehyde is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure

The compound this compound features an indole ring system, which is known for its biological significance. The presence of a methoxy group and a methyl group enhances its solubility and potential reactivity.

Biological Activities

  • Antifungal Activity
    • Recent studies have demonstrated that derivatives of indole, including this compound, exhibit antifungal properties. For instance, research on related indole carboxylic acids has shown their ability to disrupt fungal cell membranes, leading to cell death .
  • Anticancer Potential
    • Indole derivatives are often evaluated for their anticancer activities. In various studies, compounds with similar structures have been shown to induce apoptosis in cancer cell lines through mechanisms involving caspase activation and ROS formation . The specific effects of this compound on cancer cells remain an area for further investigation.
  • Enzyme Inhibition
    • Compounds containing indole moieties have been reported to inhibit various enzymes, including aromatase, which is crucial in estrogen biosynthesis. This inhibition could present therapeutic avenues for hormone-dependent cancers .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Cell Membrane Disruption : Similar indole derivatives have been shown to cause damage to fungal cell membranes, leading to leakage of intracellular components .
  • Apoptosis Induction : Induction of apoptosis in cancer cells can occur through the activation of caspases and modulation of the cell cycle .

Table 1: Summary of Biological Activities

Activity TypeReferenceMechanismObserved Effects
Antifungal Cell membrane disruptionInhibition of fungal growth
Anticancer Apoptosis induction via caspase activationReduced viability in cancer cells
Enzyme Inhibition Aromatase inhibitionDecreased estrogen levels

Case Study: Antifungal Activity

A study conducted on the antifungal properties of indole derivatives revealed that compounds similar to this compound exhibited significant antifungal activity against various strains. The research utilized response surface methodology (RSM) to optimize the production conditions for maximum yield and activity .

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with this compound. Specific areas for future investigation include:

  • In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy.
  • Mechanistic Studies : Elucidating the precise molecular mechanisms through which this compound exerts its effects on target cells.

Q & A

Q. What are the common synthetic routes for preparing 6-Methoxy-4-methyl-1H-indole-2-carbaldehyde?

Methodological Answer: The compound is typically synthesized via formylation of indole derivatives. A standard approach involves nitration followed by formylation under reflux conditions using acetic acid as a solvent and catalyst. For example, analogous indole derivatives (e.g., 3-formyl-1H-indole-2-carboxylic acid) are synthesized by condensing 2-aminothiazol-4(5H)-one with sodium acetate and refluxing in acetic acid for 3–5 hours . Variations may include adjusting substituent positions or using chloroacetic acid as an additive .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming proton and carbon environments, particularly the aldehyde group at position 2. Infrared (IR) spectroscopy identifies functional groups like C=O stretches (~1700 cm⁻¹). Single-crystal X-ray diffraction provides definitive structural validation, with refinement tools like SHELXL ensuring accuracy (e.g., R factor < 0.05) .

Q. How can researchers optimize purification methods post-synthesis?

Methodological Answer: Recrystallization from a DMF/acetic acid mixture is commonly used to isolate crystalline products . Column chromatography with silica gel (eluent: ethyl acetate/hexane) may further purify intermediates. Purity validation via High-Performance Liquid Chromatography (HPLC) ensures >95% purity .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

Methodological Answer: DFT calculations using hybrid functionals (e.g., B3LYP) with exact-exchange corrections accurately model electron density distributions, HOMO-LUMO gaps, and charge transfer dynamics. For example, Becke’s 1993 functional demonstrated <2.4 kcal/mol deviation in thermochemical properties, making it suitable for predicting reactivity at the aldehyde and methoxy groups . Basis sets like 6-31G(d,p) are recommended for geometry optimization .

Q. What strategies resolve discrepancies in crystallographic data during structure validation?

Methodological Answer: Use the PLATON toolbox for symmetry checks and Twinning Law analysis. For ambiguous electron density regions (e.g., disordered methoxy groups), iterative refinement in SHELXL with restraints on bond lengths and angles improves model accuracy. Cross-validation against spectroscopic data (NMR/IR) resolves conflicts .

Q. How do substituent positions on the indole ring influence reactivity in nucleophilic addition reactions?

Methodological Answer: The methoxy group at position 6 exerts steric hindrance, directing nucleophiles (e.g., hydrazines) toward the aldehyde at position 2. Computational studies using the Colle-Salvetti correlation-energy formula quantify steric/electronic effects, showing that electron-withdrawing substituents (e.g., nitro groups) enhance electrophilicity at the aldehyde .

Q. What in silico methods predict the bioactivity of this compound against enzyme targets?

Methodological Answer: Molecular docking (AutoDock Vina) and Molecular Dynamics (MD) simulations assess binding affinities to targets like cytochrome P450 or kinases. Pharmacophore modeling identifies key interactions (e.g., hydrogen bonding with the aldehyde group). QSAR models trained on indole derivatives predict IC₅₀ values for antimicrobial or anticancer activity .

Q. How can kinetic studies and isotopic labeling elucidate reaction mechanisms for derivative synthesis?

Methodological Answer: Isotopic labeling (e.g., ¹³C at the aldehyde carbon) tracks reaction pathways via NMR. Pseudo-first-order kinetics under varying temperatures and concentrations identify rate-determining steps. For example, in condensation reactions, deuterated acetic acid (CD₃COOD) reveals proton transfer mechanisms .

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